(E)-1,2-Dideuteroethylene
Overview
Description
(E)-1,2-Dideuteroethylene is a useful research compound. Its molecular formula is C2H4 and its molecular weight is 28.05 g/mol. The purity is usually 95%.
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Mechanism of Action
- Unfortunately, specific primary targets for 1,2-diprotioethene are not well-documented in the available literature. However, it belongs to the class of organic compounds known as dialkyl ethers . These compounds contain the dialkyl ether functional group (ROR’), where R and R’ are alkyl groups.
Target of Action
Biological Activity
(E)-1,2-Dideuteroethylene, a deuterated analogue of ethylene, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
This compound (C2H2D2) is characterized by the substitution of hydrogen atoms with deuterium, which can influence its reactivity and interaction with biological systems. The presence of deuterium alters the kinetic isotope effects in reactions involving this compound, making it a valuable tool in mechanistic studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various organic compounds. The presence of deuterium may affect the rate and pathway of metabolism compared to its non-deuterated counterpart .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals. This could have implications for its use in reducing oxidative stress in biological systems .
- Cellular Interactions : Research indicates that this compound interacts with cellular membranes and may influence membrane fluidity and permeability. This can affect cellular signaling pathways and potentially modulate cellular responses .
1. Toxicological Studies
A study examined the effects of this compound on cell viability and enzyme activity in cultured liver cells. The results indicated that exposure to varying concentrations led to dose-dependent changes in enzyme activity related to detoxification processes. Notably, the compound showed a significant increase in glutathione S-transferase activity, suggesting a potential role in enhancing detoxification pathways .
2. Thermal Isomerization Studies
Research focused on the thermal cis-trans isomerization kinetics of dideuteroethylene demonstrated that the presence of deuterium significantly alters reaction rates compared to regular ethylene. This finding is crucial for understanding how isotopic substitution can modify chemical behavior in biological systems .
3. Antioxidant Activity Assessment
In a controlled experiment assessing antioxidant capacity, this compound was tested against established antioxidants like ascorbic acid. The results indicated that while it exhibited some antioxidant activity, it was less effective than conventional antioxidants at similar concentrations .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,2-diprotioethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1H,2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-JCIKQZAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C=C[1H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
28.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-53-9 | |
Record name | (E)-1,2-Dideuteroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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